Molecular Descriptor Comparison: Hydrogen-Bond Donor/Acceptor Profile vs. Unsubstituted and Halogenated Analogs
The presence of the 4-hydroxy group fundamentally alters the hydrogen-bonding capacity of the scaffold relative to the unsubstituted parent (CAS 4649-09-6, HBD = 1, HBA = 2) and to 4-halogenated analogs (HBD = 1, HBA = 2). 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde possesses 2 HBD and 4 HBA, providing a distinct hydrogen-bond pharmacophore that can be critical for target engagement in kinase hinge-binding motifs and for aqueous solubility [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) and Acceptor (HBA) Counts |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4 |
| Comparator Or Baseline | Unsubstituted (CAS 4649-09-6): HBD = 1, HBA = 2; 4-Bromo analog (CAS not specified): HBD = 1, HBA = 2 |
| Quantified Difference | Target compound has 1 additional HBD and 2 additional HBA versus both comparators. |
| Conditions | Calculated from chemical structure following standard Lipinski rule definitions. |
Why This Matters
For medicinal chemistry projects where hydrogen-bond interactions are essential for potency or selectivity, this compound provides a toggleable phenolic handle absent in the unsubstituted and halogenated versions, enabling structure-activity relationship exploration that those comparators cannot support.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23 (1-3), 3-25. View Source
